(4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine dihydrochloride

Description

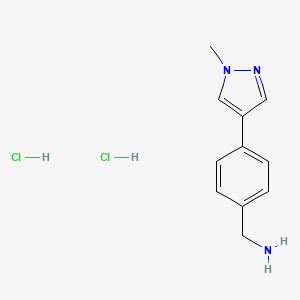

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H15Cl2N3 |

|---|---|

Molecular Weight |

260.16 g/mol |

IUPAC Name |

[4-(1-methylpyrazol-4-yl)phenyl]methanamine;dihydrochloride |

InChI |

InChI=1S/C11H13N3.2ClH/c1-14-8-11(7-13-14)10-4-2-9(6-12)3-5-10;;/h2-5,7-8H,6,12H2,1H3;2*1H |

InChI Key |

JRSZAMJOKKNBJZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C2=CC=C(C=C2)CN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Condensation of Aldehydes with Pyrazole Derivatives

A foundational method for constructing the pyrazole-phenyl scaffold involves the acid-catalyzed condensation of substituted aldehydes with pre-formed pyrazole derivatives. This approach is exemplified by the synthesis of analogous bis-pyrazole compounds reported in recent literature.

General Procedure :

-

Reactants : A benzaldehyde derivative (e.g., 4-formylphenylmethanamine) and 1-methyl-1H-pyrazole.

-

Conditions : Room temperature, stirred until completion (typically 4–12 hours).

-

Workup : Dilution with water, filtration, and washing with 50% ethanol to isolate the product.

Key Considerations :

-

The free amine group in 4-formylphenylmethanamine necessitates protection (e.g., as a tert-butyl carbamate [Boc] group) to prevent undesired side reactions during condensation.

-

Deprotection under acidic conditions (e.g., HCl/dioxane) regenerates the primary amine, which is subsequently converted to the dihydrochloride salt.

Functionalization of the Aminomethyl Group

Reductive Amination

The introduction of the methanamine group can be achieved via reductive amination of a ketone precursor.

Example Protocol :

-

Starting Material : 4-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde.

-

Reaction : Treatment with ammonium chloride and sodium cyanoborohydride in methanol.

-

Isolation : Filtration and purification via recrystallization.

Yield Optimization :

Gabriel Synthesis

An alternative route employs the Gabriel method to introduce the primary amine.

Steps :

-

Phthalimide Protection : React 4-(1-methyl-1H-pyrazol-4-yl)benzyl bromide with potassium phthalimide.

-

Deprotection : Hydrazinolysis to release the free amine.

-

Salt Formation : Treatment with concentrated HCl in ethanol.

Challenges :

-

Requires halogenated intermediates, which may necessitate additional synthetic steps.

Salt Formation and Purification

Dihydrochloride Preparation

The final step involves converting the free base to the dihydrochloride salt.

Procedure :

-

Neutralization : Dissolve the free amine in anhydrous ethanol.

-

Acid Addition : Bubble HCl gas through the solution until pH <2.

-

Crystallization : Cool the mixture to 0°C, filter, and wash with cold ethanol.

Analytical Data :

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Reaction Optimization

Role of Sodium Acetate in Condensation

In the NaOAc-catalyzed condensation:

-

Base Function : Facilitates deprotonation of the pyrazole, enhancing nucleophilicity.

-

Equilibrium Control : Neutralizes HCl generated during imine formation, driving the reaction forward.

Kinetic Studies :

Chemical Reactions Analysis

Types of Reactions

(4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Research has indicated that (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine dihydrochloride exhibits several pharmacological effects:

- Anticancer Activity: Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

- Neuroprotective Effects: The compound may interact with neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases .

- Anti-inflammatory Properties: Its ability to modulate inflammatory responses has been explored, making it a candidate for treating conditions characterized by chronic inflammation .

Applications in Drug Development

Given its diverse pharmacological properties, this compound can be applied in various therapeutic contexts:

| Application Area | Description |

|---|---|

| Cancer Therapy | Potential use as an anticancer agent targeting specific tumor cell pathways. |

| Neurological Disorders | Exploration as a neuroprotective agent in conditions like Alzheimer's or Parkinson's disease. |

| Anti-inflammatory Drugs | Development as a treatment for inflammatory diseases such as arthritis or chronic pain syndromes. |

Case Studies and Research Findings

Several studies have documented the effects and potential applications of this compound:

- Anticancer Studies: Research demonstrated that derivatives of similar structure inhibited tumor growth in vitro and in vivo models, suggesting further exploration of this compound's analogs .

- Neuroprotective Research: Investigations into its effects on neuronal cells indicated a protective role against oxidative stress, highlighting its potential in neurodegenerative disease therapies .

- Inflammation Modulation: Experimental data showed that the compound could reduce pro-inflammatory cytokine levels, indicating its utility in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural, physicochemical, and biological properties of “(4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine dihydrochloride” with six structurally related compounds:

Key Observations:

Structural Variations: The pyrazole substitution pattern significantly influences biological activity. For example, compound 21e () incorporates a sulfonylthiazole group and fluorine, enhancing its potency as a LOX/LOXL2 inhibitor compared to the target compound . Salt Forms: Dihydrochloride salts (e.g., target compound, 9j, and N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride) exhibit higher solubility than mono-hydrochloride analogs (e.g., compound in ), critical for in vivo applications .

Biological Relevance: Compounds with sulfonyl groups (e.g., 21e, 9j) show explicit anti-metastatic activity due to LOX enzyme inhibition, suggesting that the target compound’s pyrazole-phenyl core could be modified with sulfonyl moieties for enhanced efficacy . The N-methylated analog () demonstrates how minor substitutions alter physicochemical properties without compromising stability, highlighting opportunities for optimizing pharmacokinetics .

Spectroscopic Data :

- 13C NMR and HRMS data for 9j (δ 159.97–15.73 ppm; HRMS error = 5.0 ppm) and 21e (LCMS m/z 369.0234) provide benchmarks for validating the synthesis of analogous compounds .

Commercial Availability :

- Several analogs (e.g., ) are commercially available with high purity (>95%), underscoring their utility as building blocks in drug discovery .

Biological Activity

The compound (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine dihydrochloride is a synthetic organic molecule notable for its potential biological activities. Its unique structure, characterized by a phenyl ring substituted with a pyrazole moiety and an amine group, positions it as a candidate for various pharmacological applications. This article reviews the biological activity of this compound, synthesizing findings from diverse studies.

- Molecular Formula : C11H15Cl2N3

- Molecular Weight : 260.16 g/mol

- IUPAC Name : [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine dihydrochloride

- Physical Form : Powder

Biological Activity Overview

The biological activities of This compound have been explored in various contexts, including:

1. Anticancer Activity

Several studies have investigated the anticancer potential of this compound, particularly against human cancer cell lines such as HepG2 (liver), HT-29 (colon), and MCF-7 (breast). The compound exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.

The mechanism underlying the anticancer activity appears to involve the induction of apoptosis and cell cycle arrest. Structure–activity relationship (SAR) studies suggest that the presence of the pyrazole ring is crucial for enhancing the compound's interaction with cellular targets involved in cancer progression.

3. Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) demonstrating its potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 | |

| Escherichia coli | 30 | |

| Pseudomonas aeruginosa | 20 |

Case Study 1: Anticancer Efficacy

A study published in the Global Journal of Science Frontier Research evaluated the cytotoxic effects of several synthesized compounds, including This compound , against three human cancer cell lines using the MTT assay. The results indicated that the compound significantly inhibited cell viability, suggesting its potential as a lead compound in cancer therapy .

Case Study 2: Antimicrobial Properties

In another investigation, the compound was tested for its antimicrobial efficacy against multi-drug resistant bacteria. The results showed promising antibacterial activity, particularly against Gram-positive bacteria, indicating its potential use in treating infections caused by resistant strains .

Q & A

Q. What synthetic methodologies are recommended for preparing (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine dihydrochloride?

The synthesis typically involves three stages: (1) formation of the 1-methylpyrazole ring via cyclization reactions, (2) coupling to a phenyl group using Suzuki-Miyaura cross-coupling (if substituents are present), and (3) introduction of the methanamine group followed by dihydrochloride salt formation. Building blocks like (1-methyl-1H-pyrazol-4-yl)phenyl derivatives are cataloged in Enamine Ltd’s library, suggesting modular synthesis routes . Mannich reactions or reductive amination may be employed for amine functionalization, as seen in analogous pyrazole-based compounds .

Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?

Key characterization steps include:

- NMR : Assign aromatic protons (pyrazole and phenyl groups) and the methanamine CH₂ group. Discrepancies in splitting patterns may indicate rotational restrictions or impurities.

- Mass Spectrometry : Confirm molecular weight (C₁₁H₁₄N₃·2HCl = 247.13 g/mol) via ESI-MS. Exact mass analysis (e.g., 247.0856 for [M+H]⁺) ensures purity .

- HPLC : Use reverse-phase chromatography with UV detection (λ ~254 nm) to monitor byproducts like unreacted intermediates or dehalogenated impurities .

Q. What are common impurities encountered during synthesis, and how are they identified?

Impurities include:

- Unreacted (1-methyl-1H-pyrazol-4-yl)phenyl intermediates : Detected via HPLC retention time shifts.

- Over-alkylation products : Identified by mass spectrometry (e.g., +14 Da from methyl group addition).

- Hydrolysis byproducts : Monitored using IR spectroscopy for carbonyl or hydroxyl groups .

Advanced Research Questions

Q. How can contradictions between NMR and X-ray crystallography data be resolved for this compound?

Discrepancies often arise from dynamic processes (e.g., amine proton exchange) or crystal packing effects. For example:

- NMR : Fast exchange in solution may average proton environments, masking conformational isomers.

- X-ray : Captures static solid-state geometry. Refinement via SHELXL (with anisotropic displacement parameters) clarifies bond lengths and angles . Use WinGX/ORTEP to visualize anisotropic thermal motion and validate hydrogen bonding networks .

Q. What factors are critical for optimizing reaction conditions during scale-up?

Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency but may require rigorous drying to avoid hydrolysis.

- Catalyst loading : Pd-based catalysts for cross-coupling should be minimized (<1 mol%) to reduce metal contamination.

- Salt formation : Control pH during HCl addition to prevent over-protonation, which can degrade the pyrazole ring .

Q. How can SHELXL be applied to refine the crystal structure of this compound?

SHELXL refinement steps:

- Data integration : Use high-resolution (≤1.0 Å) diffraction data to resolve hydrogen atoms.

- Restraints : Apply DFIX and ISOR commands for amine groups with high thermal motion.

- Validation : Check R-factor convergence (<5%) and ADP consistency. Compare with similar structures in the Cambridge Structural Database .

Data Contradiction Analysis

Q. How to address conflicting solubility data in different solvent systems?

Solubility discrepancies (e.g., high in DMSO but low in water) may stem from:

Q. Why might UV-Vis spectra deviate from computational predictions?

Differences arise due to:

- Solvent effects : TD-DFT calculations often assume gas-phase conditions. Include solvent models (e.g., COSMO) for accuracy.

- Charge-transfer transitions : Pyrazole-phenyl conjugation may introduce unexpected absorbance bands .

Methodological Tools

Q. Which software tools are recommended for molecular modeling and crystallography?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.